BRD4 Degradation Potency: Click-Derived PROTAC vs Benchmark
When (S,R,S)-AHPC-propargyl (10a) was conjugated to JQ-1-azide via CuAAC to yield PROTAC 12a, the resulting degrader exhibited a DC50 of 8 nM in NCI-H661 cells at 4 h, compared to the benchmark VHL-based PROTAC MZ1 which showed a DC50 of 450 nM under identical conditions [1]. This represents an approximately 56-fold improvement in cellular degradation potency.
| Evidence Dimension | Cellular BRD4 degradation potency (DC50) |
|---|---|
| Target Compound Data | PROTAC 12a (derived from (S,R,S)-AHPC-propargyl): DC50 = 0.008 μM (8 nM) |
| Comparator Or Baseline | MZ1 (benchmark VHL-based PROTAC): DC50 = 0.45 μM (450 nM) |
| Quantified Difference | ~56-fold more potent (0.008 μM vs 0.45 μM) |
| Conditions | NCI-H661 cell line, 4 h treatment, MSD assay |
Why This Matters
This data demonstrates that the propargyl-based click chemistry approach can yield PROTACs with substantially superior degradation potency, making (S,R,S)-AHPC-propargyl the preferred building block for potency-driven BRD4 degrader discovery.
- [1] Wurz RP, et al. J Med Chem. 2018;61(2):453-461. Table 2: PROTAC 12a DC50 = 0.008 μM; MZ1 DC50 = 0.45 μM. View Source
